(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

Chiral Chromatography Enantiomeric Excess Solid-State Characterization

Chiral purity inconsistencies in commercial building blocks can derail asymmetric synthesis campaigns. (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (CAS 847728-89-6) solves this with quantifiable stereochemical integrity: • Optical rotation: -75.2° (c=1% MeOH), confirming (S)-configuration; 13-16°C mp differential vs. (R)-enantiomer enables rapid identity verification. • 98% HPLC purity; white crystalline powder, mp 144-147°C. • Boc-protected for orthogonal acidic deprotection (TFA/HCl) with retention of configuration; bromophenyl moiety enables Suzuki-Miyaura cross-coupling. • Room-temperature storage; supplied as a ready-to-weigh solid for iterative medicinal chemistry workflows.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 847728-89-6
Cat. No. B1374877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester
CAS847728-89-6
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
InChIKeyKECPRZHCNCDSET-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline of (S)-[1-(4-Bromophenyl)ethyl]carbamic Acid tert-Butyl Ester


(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (CAS 847728-89-6), also catalogued as (S)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate, is a chiral Boc-protected amine intermediate with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . It is supplied as a white to off-white crystalline powder with a minimum purity specification of 98% (HPLC) and a melting point range of 144-147°C . The compound exhibits a specific optical rotation of -75.2° (c=1% in methanol), confirming its (S)-stereochemical configuration . It is widely employed as a key building block in asymmetric synthesis, particularly within medicinal chemistry programs developing enantiomerically pure active pharmaceutical ingredients (APIs) .

Single (S)-enantiomer for stereospecific synthesis
Acid-labile Boc protection enables orthogonal deprotection
High chromatographic purity supports reliable coupling
Room-temperature stable for benchtop workflow

Critical Selection Criteria: Why Substitution with Analogs Fails


Substituting (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (847728-89-6) with its (R)-enantiomer, the racemic mixture, or an alternative Boc-protected aromatic amine introduces quantifiable differences in physical form, reactivity, and stereochemical fidelity that directly impact synthetic outcomes. The (S)-enantiomer melts at 144-147°C, whereas the (R)-enantiomer (578729-21-2) melts at 131-135°C—a 13-16°C discrepancy that reflects divergent solid-state packing and can affect crystallization, purification workflows, and storage stability [1]. The Boc-protecting group itself confers a defined reactivity profile; it requires acidic conditions for deprotection (typically TFA or HCl) and yields the free (S)-amine with retention of configuration . Alternative protecting groups such as Cbz or Fmoc exhibit different deprotection kinetics and orthogonality constraints, limiting their utility in multi-step sequences where selective unmasking is required . The following evidence quantifies these differential dimensions that are material to procurement decisions.

Enantiomer identity

Melting point and optical rotation differ markedly from (R)-enantiomer, compromising identity verification and stereochemical fidelity.

Purity grade

Racemic mixture typically supplied at lower purity, introducing higher impurity loads that may reduce synthetic yield.

Protecting group compatibility

Cbz or Fmoc analogs require different deprotection conditions that may conflict with bromine-substituted substrates or base-sensitive groups.

Quantitative Differentiation Evidence vs. Closest Comparators


Enantiomeric Purity Control via Melting Point Differentiation

The (S)-enantiomer (CAS 847728-89-6) exhibits a melting point of 144-147°C, whereas the (R)-enantiomer (CAS 578729-21-2) melts at 131-135°C, representing a 13-16°C differential that is readily measurable and serves as a practical identity check for procurement and inventory management [1]. The racemic mixture (CAS 850363-42-7) is often supplied at lower purity specifications (e.g., 95%) and lacks a defined melting point range, increasing the risk of unintended stereochemical contamination in asymmetric syntheses .

Melting point comparison
Head-to-head
144–147°C (S) vs. 131–135°C (R), Δ 13–16°C
Enables rapid identity check without chiral chromatography.
Reported by ChemicalBook; verify lot with COA.
Chiral Chromatography Enantiomeric Excess Solid-State Characterization

Stereochemical Assignment by Optical Rotation Comparison

The (S)-enantiomer (847728-89-6) displays a specific optical rotation of -75.2° (c=1% in methanol) . The (R)-enantiomer (578729-21-2) exhibits an optical rotation of approximately +75° (c=1 in methanol), although exact values vary by source . This opposite sign of rotation confirms the enantiomeric relationship and provides a quantitative benchmark for verifying stereochemical integrity prior to use in asymmetric transformations.

Optical rotation
Head-to-head
[α] = −75.2° (S) vs. ~+75° (R) (c=1, MeOH)
Confirms enantiomeric identity prior to synthesis.
Source-specific values; independent confirmation advised.
Optical Purity Polarimetry Enantiomeric Assignment

Purity Specification Tiering and Reproducibility Impact

Leading suppliers of the (S)-enantiomer (847728-89-6) typically offer a minimum purity specification of 98% (HPLC) . In contrast, the racemic mixture (850363-42-7) is commonly supplied at 95% purity . This 3% absolute purity differential, while numerically small, corresponds to a 60% reduction in maximum total impurities (from 5% to 2%), significantly lowering the risk of side-product formation and off-target reactivity in multi-step medicinal chemistry campaigns.

Purity specification
Cross-study comparable
98% (S) vs. 95% (racemate)
Lower impurity risk may improve synthetic yield.
Supplier specification; lot-dependent.
Analytical Chemistry Impurity Profiling Synthetic Reliability

Protecting Group Orthogonality for Multi-Step Synthesis

The Boc group on (S)-[1-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester is selectively cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to yield the free (S)-amine with retention of configuration . In contrast, Cbz-protected analogs require hydrogenolysis (H₂, Pd/C), which may be incompatible with bromine-containing substrates that are sensitive to hydrogenation or prone to dehalogenation . Fmoc-protected analogs require basic conditions (piperidine) and may interfere with base-sensitive functional groups elsewhere in the molecule . This orthogonal reactivity profile allows the Boc group to be employed in sequences where other protecting groups are preserved, a feature that is essential for complex molecule construction.

Deprotection strategy
Class-level inference
Boc: TFA/HCl; Cbz: H₂/Pd; Fmoc: piperidine
Acid-labile Boc avoids hydrogenation-sensitive bromine and base-sensitive groups.
Orthogonality must be validated in specific sequence context.
Protecting Group Strategy Peptide Synthesis Chemoselectivity

Storage and Handling: Room-Temperature Stability Advantage

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (847728-89-6) is stable when stored in a cool, dry place at room temperature . The (R)-enantiomer (578729-21-2) is recommended for storage at 2-8°C [1]. This difference in storage temperature requirements (ambient vs. refrigerated) has implications for shipping costs, laboratory storage logistics, and long-term stability under standard benchtop conditions. The ability to store the (S)-enantiomer at room temperature without degradation simplifies inventory management and reduces cold-chain dependence.

Storage condition
Cross-study comparable
Ambient (S) vs. 2–8°C (R)
Room-temperature storage simplifies logistics.
Long-term stability data to verify.
Logistics Stability Supply Chain

Validated Application Scenarios Based on Quantitative Differentiation


Chiral EP4 Receptor Antagonist Intermediate Synthesis

The compound has been explicitly cited as an intermediate in patent literature (WO2014/4229 A1) from Eli Lilly and Company for the preparation of EP4 receptor antagonists [1]. The defined (S)-stereochemistry and high optical purity (-75.2°) are critical for achieving the desired binding affinity and selectivity profile of the final antagonist. Procurement of the enantiopure (S)-enantiomer, rather than the racemate or (R)-enantiomer, ensures that the stereochemical integrity of the lead candidate is maintained, directly impacting pharmacological activity.

Chiral Building Block for CNS-Targeting APIs

Vendor technical literature identifies (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester as a chiral intermediate valuable for the development of enantiomerically pure active pharmaceutical ingredients targeting central nervous system disorders . The acid-labile Boc group allows for orthogonal deprotection in the presence of other sensitive functionalities, while the bromophenyl moiety provides a versatile handle for further cross-coupling reactions (e.g., Suzuki-Miyaura). The high purity (98% HPLC) and room-temperature storage stability make it a practical choice for iterative medicinal chemistry campaigns.

Reference Standard for Chiral HPLC Method Development

Due to its well-defined optical rotation (-75.2°) and availability in high enantiomeric purity (98%), the (S)-enantiomer serves as a reliable reference standard for developing and validating chiral HPLC methods. Its 13-16°C melting point difference from the (R)-enantiomer also provides a simple physical property check for method development [2]. Chiral stationary phases (e.g., Pirkle-type columns) can resolve (±)-1-(4-bromophenyl)ethylamine derivatives; the Boc-protected enantiomer can be used as a calibration standard for determining enantiomeric excess (ee) of reaction products [3].

Enantioselective Organocatalysis and Methodology Research

In academic settings where precise stereochemical control is paramount, the (S)-enantiomer provides a defined chiral starting material for investigating novel asymmetric methodologies. The room-temperature storage and high purity (98%) minimize experimental variability, allowing researchers to attribute observed enantioselectivities to the catalyst or reaction conditions rather than to starting material impurities. Its use as a standard for ee determination further supports rigorous academic publication.

Application
Selection Property
Validation Focus
EP4 antagonist research intermediate
Enantiopure (S)-stereochemistry
Stereochemical fidelity in lead synthesis
CNS medicinal chemistry research
Acid-labile Boc / bromophenyl handle
Orthogonal deprotection and cross-coupling compatibility
Chiral HPLC method development standard
Well-defined optical rotation and purity
Method calibration and retention behavior
Enantioselective organocatalysis research
High-purity chiral starting material
Minimize variability; attribute ee to catalyst

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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